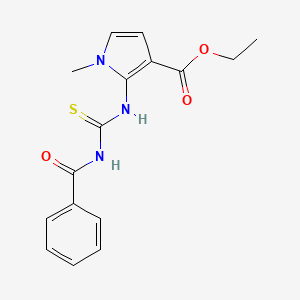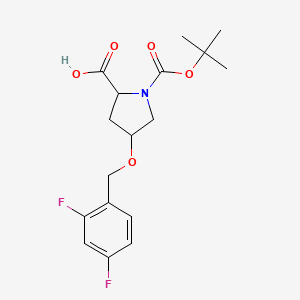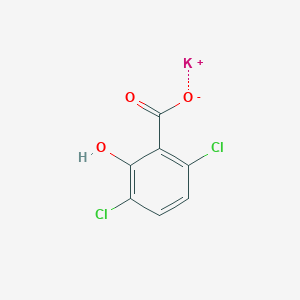
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with the molecular formula C13H16N2O3S. This compound is characterized by the presence of a benzoylthioureido group attached to a pyrrole ring, which is further esterified with an ethyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate involves multiple steps. The initial step typically includes the preparation of 2-(3-benzoylthioureido)propionic acid. This intermediate is synthesized by reacting benzoyl chloride with ammonium thiocyanate, followed by the addition of L-alanine. The resulting product is then esterified with ethanol in the presence of a catalyst such as lanthanum(III) chloride. The reaction mixture is refluxed for several hours, and the product is purified through recrystallization from ethanol .
Análisis De Reacciones Químicas
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylthioureido group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions but typically include oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The benzoylthioureido group can form hydrogen bonds with various biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions, further stabilizing these interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3-benzoylthioureido)propanoate: This compound has a similar structure but lacks the pyrrole ring, making it less versatile in certain applications.
4-(3-Benzoylthioureido)benzoic acid: This compound contains a benzoylthioureido group attached to a benzoic acid moiety, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzoylthioureido group with the pyrrole ring, providing a versatile platform for various chemical and biological studies .
Propiedades
Fórmula molecular |
C16H17N3O3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
ethyl 2-(benzoylcarbamothioylamino)-1-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-10-19(2)13(12)17-16(23)18-14(20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,17,18,20,23) |
Clave InChI |
DPYNFLHEUWYYEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)

![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)


![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)



![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)

